molecular formula C25H20N2O4 B2702044 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE CAS No. 380477-49-6

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE

Cat. No.: B2702044
CAS No.: 380477-49-6
M. Wt: 412.445
InChI Key: PVQCDWKXJSXCGR-UHFFFAOYSA-N
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Description

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxybenzoate moiety, and a toluidino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is unique due to its specific structural features, such as the presence of a cyano group and a toluidino substituent

Properties

IUPAC Name

[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-17-6-3-4-9-23(17)27-24(28)20(16-26)14-18-7-5-8-22(15-18)31-25(29)19-10-12-21(30-2)13-11-19/h3-15H,1-2H3,(H,27,28)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQCDWKXJSXCGR-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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